![molecular formula C19H32N2O4S B14065248 N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide CAS No. 100146-31-4](/img/structure/B14065248.png)
N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide is an organic compound with a complex structure that includes a dodecanamide backbone substituted with a hydroxy group and a methanesulfonylamino group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide typically involves the following steps:
Formation of the dodecanamide backbone: This can be achieved through the reaction of dodecanoic acid with ammonia or an amine to form dodecanamide.
Introduction of the hydroxy group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the methanesulfonylamino group: This step involves the reaction of the hydroxy-substituted phenyl ring with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonylamino group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The methanesulfonylamino group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in bacterial cell wall synthesis or inflammatory pathways.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced bacterial growth or inflammation.
Vergleich Mit ähnlichen Verbindungen
- N-{3-Hydroxy-4-[(methylsulfonyl)amino]phenyl}methacrylamide
- N-{3-Hydroxy-4-[(methylsulfonyl)amino]phenyl}butanamide
Comparison:
- Uniqueness: N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide is unique due to its longer dodecanamide backbone, which may confer different physical and chemical properties compared to shorter-chain analogs.
- Applications: While similar compounds may share some applications, the specific structure of this compound may make it more suitable for certain uses, such as in the development of long-chain surfactants or antimicrobial agents.
Eigenschaften
CAS-Nummer |
100146-31-4 |
|---|---|
Molekularformel |
C19H32N2O4S |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
N-[3-hydroxy-4-(methanesulfonamido)phenyl]dodecanamide |
InChI |
InChI=1S/C19H32N2O4S/c1-3-4-5-6-7-8-9-10-11-12-19(23)20-16-13-14-17(18(22)15-16)21-26(2,24)25/h13-15,21-22H,3-12H2,1-2H3,(H,20,23) |
InChI-Schlüssel |
UQJXAFOJIZWOTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)NS(=O)(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid](/img/structure/B14065179.png)
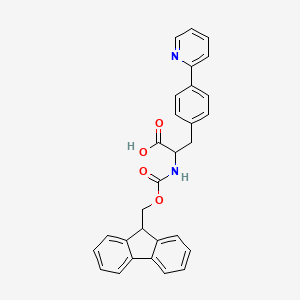
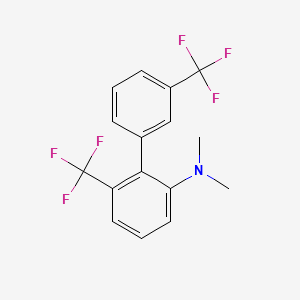
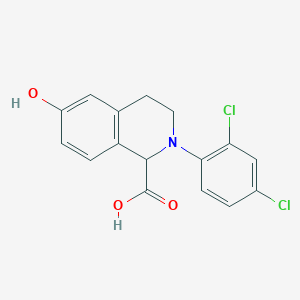
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14065207.png)
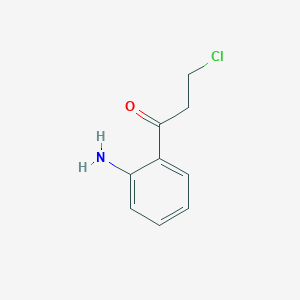

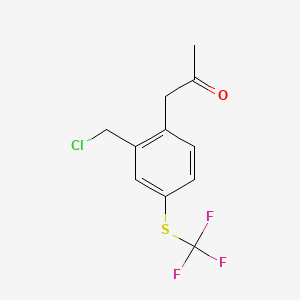

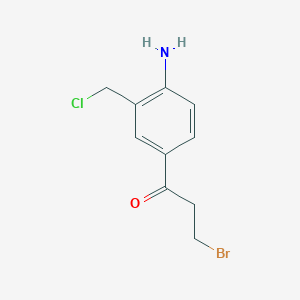
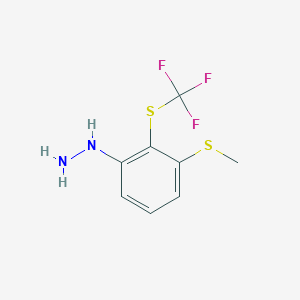
![tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14065249.png)

